Product packaging for Epostatin(Cat. No.:CAS No. 181372-99-6)

Epostatin

Cat. No.: B1671541
CAS No.: 181372-99-6
M. Wt: 431.5 g/mol
InChI Key: GUSMHFARJHQRFN-NXPFCSJVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epostatin is a new inhibitor of dipeptidyl peptidase II (DPP-II, EC 3.4.14.2).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33N3O5 B1671541 Epostatin CAS No. 181372-99-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181372-99-6

Molecular Formula

C23H33N3O5

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[(E,4Z)-4-(4-hexyl-2-oxa-6-azatricyclo[5.3.0.01,3]dec-8-en-10-ylidene)but-2-enoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H33N3O5/c1-2-3-4-5-7-15-14-25-18-12-10-16(23(18)21(15)31-23)8-6-9-20(28)26-17(22(29)30)11-13-19(24)27/h6,8-10,12,15,17-18,21,25H,2-5,7,11,13-14H2,1H3,(H2,24,27)(H,26,28)(H,29,30)/b9-6+,16-8-/t15?,17-,18?,21?,23?/m0/s1

InChI Key

GUSMHFARJHQRFN-NXPFCSJVSA-N

SMILES

CCCCCCC1CNC2C=CC(=CC=CC(=O)NC(CCC(=O)N)C(=O)O)C23C1O3

Isomeric SMILES

CCCCCCC1CNC2C=C/C(=C/C=C/C(=O)N[C@@H](CCC(=O)N)C(=O)O)/C23C1O3

Canonical SMILES

CCCCCCC1CNC2C=CC(=CC=CC(=O)NC(CCC(=O)N)C(=O)O)C23C1O3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Epostatin; 

Origin of Product

United States

Discovery and Microbial Origin of Epostatin

Isolation and Initial Characterization of Epostatin

The initial journey to identify this compound involved its separation from a complex mixture of compounds produced by a soil microorganism and the subsequent determination of its inhibitory activity against a specific enzyme.

This compound was discovered in the fermentation broth of a newly isolated microbial strain. nih.gov The process of isolating this compound involved a multi-step purification sequence to separate it from the myriad of other molecules in the broth. nih.gov This procedure included chromatography on Diaion HP-20, followed by n-butanol extraction. Further purification was achieved through Sephadex LH-20 column chromatography and centrifugal partition chromatography, which ultimately yielded this compound as a yellow powder. nih.gov

The extraction of valuable compounds from fermentation broths is a critical step in natural product discovery. The complexity of the broth, containing residual nutrients, cellular debris, and a mixture of metabolic products, necessitates sophisticated separation techniques to isolate the compound of interest. taylorfrancis.com

This compound was identified as a competitive inhibitor of dipeptidyl peptidase II (DPP-II), with its inhibitory action being dose-dependent. nih.gov While it showed potent activity against DPP-II, its inhibitory effects on other dipeptidyl peptidases were found to be slight. nih.gov Enzyme inhibitors are molecules that bind to enzymes and decrease their activity; they are a significant focus of drug discovery due to their potential therapeutic applications. drugbank.com

Table 1: Inhibitory Activity of this compound

Enzyme Inhibition
Dipeptidyl Peptidase II Competitive
Other Dipeptidyl Peptidases Slight

Taxonomic Classification of the Producing Strain

The identification of the microorganism responsible for producing a novel compound is a fundamental aspect of natural product research. It allows for the classification of the organism and provides a basis for understanding its metabolic capabilities.

The strain that produces this compound was identified as Streptomyces sp. MJ995-OF5 based on taxonomic studies. nih.gov The genus Streptomyces is a well-known and prolific source of a wide array of bioactive secondary metabolites. bio-conferences.orgnih.gov The characterization of a new Streptomyces strain typically involves a combination of morphological, physiological, and biochemical tests, as well as molecular techniques such as 16S rRNA gene sequencing. mdpi.comresearchgate.net

The discovery of this compound from Streptomyces sp. MJ995-OF5 is consistent with the established role of the Streptomyces genus as a primary source of novel natural products. bio-conferences.orgnih.gov For decades, these soil-dwelling, filamentous bacteria have been a cornerstone of antibiotic and other drug discovery programs. nih.gov The continued exploration of new Streptomyces species and strains from diverse environments remains a critical strategy in the search for new therapeutic agents. acs.orgacs.org Advances in genome sequencing have revealed that Streptomyces have the genetic potential to produce many more compounds than have been discovered through traditional screening methods, highlighting the untapped biosynthetic capacity of this genus. nih.gov

Enzymatic Inhibition Profile and Biochemical Characterization of Epostatin

Dipeptidyl Peptidase II (DPP-II) as Primary Target

Epostatin functions as a selective inhibitor, with Dipeptidyl Peptidase II (DPP-II, EC 3.4.14.2) being identified as its primary enzymatic target. nih.govmedchemexpress.commedchemexpress.com This enzyme is an intracellular protease, typically localized within the vesicular system, and is known to cleave N-terminal dipeptides, particularly from oligopeptides with proline or alanine (B10760859) in the penultimate position, especially under acidic conditions. researchgate.netresearchgate.net

Research indicates that this compound inhibits DPP-II through a competitive mechanism. nih.govmedchemexpress.commedchemexpress.comdp.tech In competitive inhibition, the inhibitor structurally resembles the enzyme's natural substrate and binds reversibly to the enzyme's active site, thereby competing with the substrate for binding. wikipedia.orgteachmephysiology.com This binding prevents the substrate from accessing the active site, effectively reducing the rate of product formation. wikipedia.org A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for the active site. teachmephysiology.comsigmaaldrich.com This mechanism typically results in an increase in the apparent Michaelis constant (Km) without altering the maximum reaction velocity (Vmax) of the enzyme. teachmephysiology.comsigmaaldrich.comlibretexts.org

The inhibitory potency of this compound against DPP-II has been quantitatively assessed. This compound demonstrates significant inhibition of DPP-II with an IC50 value of 0.96 μg/mL. medchemexpress.commedchemexpress.com To provide a more universally comparable measure, this can be converted to a molar concentration. Given this compound's molecular weight of 431.53 g/mol , the IC50 of 0.96 μg/mL corresponds to approximately 2.22 μM. medchemexpress.comuni.lu The IC50 (half maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the maximum biological response of an enzyme by 50%. wikipedia.org For competitive inhibitors, the inhibition constant (Ki), which is an intrinsic measure of inhibitor potency, can be estimated from the IC50 value, particularly when the substrate concentration is equal to the Km of the enzyme, where Ki ≈ IC50/2. wikipedia.orgbioivt.comncifcrf.gov

Table 1: Quantitative Inhibition of Dipeptidyl Peptidase II by this compound

ParameterValueUnitsNotes
IC500.96μg/mLConcentration for 50% inhibition. medchemexpress.commedchemexpress.com
IC502.22μMMolar concentration (calculated from μg/mL and MW 431.53 g/mol ). medchemexpress.comuni.lu

Specificity and Selectivity Studies

The interaction profile of this compound extends beyond its primary target, DPP-II, but with a notable emphasis on its specificity.

While this compound is a potent inhibitor of DPP-II, it exhibits only slight inhibitory activity against other dipeptidyl peptidases. nih.govresearchgate.nethoelzel-biotech.com The dipeptidyl peptidase family includes several enzymes such as DPP-IV (DPP4 or CD26), DPP8, DPP9, and DPP-III, each with distinct physiological roles and substrate specificities. researchgate.netmedchemexpress.comeco-vector.comfrontiersin.orgmdpi.com For instance, DPP-IV is a serine protease involved in the inactivation of incretin (B1656795) hormones like GLP-1 and GIP, and its inhibitors are widely used in the treatment of type 2 diabetes. eco-vector.comwikipedia.orgfrontiersin.orgnih.gov DPP8 and DPP9 are intracellular peptidases with roles in immune response and cancer biology. medchemexpress.comfrontiersin.org The limited inhibitory effect of this compound on these other dipeptidyl peptidases underscores its relative specificity for DPP-II. nih.govresearchgate.net

This compound is not characterized as a broad-spectrum protease inhibitor. Broad-spectrum protease inhibitors are typically cocktails of various inhibitory compounds designed to target multiple classes of proteases, including serine, cysteine, aspartic acid, and metalloproteases, to prevent general protein degradation. ubpbio.comfivephoton.combosterbio.com Examples of such inhibitors often include compounds like Aprotinin, AEBSF, Bestatin, E64, Leupeptin, and Pepstatin A. ubpbio.combosterbio.com The research findings consistently highlight this compound's primary and competitive inhibitory action on DPP-II, with only marginal effects on other dipeptidyl peptidases and no indication of a widespread inhibitory profile across diverse protease classes. nih.govresearchgate.nethoelzel-biotech.com This suggests that this compound's mechanism of action is highly targeted rather than broadly inhibitory.

Physiological and Pathophysiological Implications of Dipeptidyl Peptidase Ii Modulation by Epostatin

Endogenous Functions of Dipeptidyl Peptidase II

The precise physiological role of DPP-II is still under investigation, but research has suggested its involvement in several key biological processes. nih.govresearchgate.net

Role in Peptide Hormone Regulation

The proline-specific dipeptidyl peptidase (DPP) family, which includes DPP-II, is recognized as an important class of proteases involved in regulating signaling by peptide hormones. nih.govresearchgate.net These enzymes cleave peptides that have proline in the second position from the N-terminus, a characteristic feature of many hormones and neuropeptides. While the role of other DPPs, such as DPP-IV, in inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) is well-documented, the specific endogenous peptide hormone substrates for DPP-II remain less clearly defined. diabetesjournals.orgnih.govglucagon.com However, the enzymatic nature of DPP-II suggests its potential participation in the complex network of peptide hormone processing and metabolism. nih.govnih.gov

Involvement in Cellular Differentiation Processes

Evidence suggests that DPP-II plays a role in cellular differentiation. nih.govresearchgate.net Its expression levels have been observed to change depending on the state of cell differentiation. diabetesjournals.org A significant finding in this area comes from studies on the immune system. Research on T-cells has shown that DPP-II is necessary for maintaining lymphocytes in a resting or quiescent state. nih.gov In mice with a T-cell-specific knockdown of DPP-II, naive T-cells were found to be hyperactive upon stimulation. nih.gov Furthermore, the absence of DPP-II appeared to default T-cell differentiation toward the production of Interleukin-17 (IL-17), indicating that DPP-II imposes a threshold that prevents quiescent T-cells from readily entering the cell cycle and differentiating. nih.gov

Contribution to Cellular Homeostasis and Protection from Cell Death

DPP-II has been implicated in cellular homeostasis and the regulation of cell death pathways, such as apoptosis. nih.gov It has been described as a regulator of quiescence, as its inhibition can induce apoptosis in resting lymphocytes but not in activated ones. nih.gov Studies in chronic lymphocytic leukemia (CLL) have shown that sensitivity to apoptosis induced by a DPP-II specific inhibitor correlates with a resting phenotype of the cancer cells. nih.gov

However, the role of DPP-II in cell death appears to be context-dependent. One study investigating different forms of cell death in human leukocytes found that while DPP-II specific activity increased during necrosis, its inhibition did not induce apoptosis, necrosis, or autophagy in these cells. nih.gov This suggests that the impact of DPP-II on cell survival may vary significantly between different cell types and physiological states.

Table 1: Research Findings on DPP-II and Cell Death

Study Focus Cell Type Key Finding Reference
Apoptosis Regulation Quiescent vs. Activated Lymphocytes Inhibition of DPP-II induces apoptosis in resting, but not activated, lymphocytes. nih.gov
Prognosis in CLL Chronic Lymphocytic Leukemia (CLL) B-cells Sensitivity to DPP-II inhibition-induced apoptosis correlates with a resting phenotype and favorable prognosis. nih.gov
General Cell Death Pathways Human Leukocytes DPP-II activity increases during necrosis, but its inhibition does not induce apoptosis, necrosis, or autophagy. nih.gov

Degradation of Oligopeptides and Proteolytic Cascade Participation

A primary function of DPP-II is the degradation of small peptides. nih.govresearchgate.net It is an intracellular protease that operates optimally at an acidic pH, which is consistent with its localization within the cellular vesicular system. nih.govnih.gov The enzyme specifically removes N-terminal dipeptides from oligopeptides, particularly tripeptides, that have proline (Pro) or alanine (B10760859) (Ala) as the second amino acid (in the P1 position). nih.govnih.gov This enzymatic action places DPP-II within the broader proteolytic cascades of the cell, where it contributes to the breakdown of proteins into smaller components. It has been suggested to have a role in the degradation of collagen fragments, myofibrillar proteins, and short neuropeptides. nih.govresearchgate.net

Table 2: Substrate Specificity of Dipeptidyl Peptidase II

Feature Description Reference
Enzyme Class Serine Peptidase bohrium.com
Action Releases N-terminal dipeptides from oligopeptides. nih.govnih.gov
Preferred Substrates Tripeptides and oligopeptides with Proline or Alanine in the penultimate (P1) position. nih.govnih.gov
Optimal pH Acidic (pH 5.5) bohrium.com
Suggested Targets Collagen fragments, myofibrillar proteins, short neuropeptides. researchgate.net

Contextualizing DPP-II in Biological Systems

To fully understand the function of DPP-II, it is essential to consider its location within the cell and its distribution across different tissues.

Intracellular Localization and Vesicular System Association

DPP-II is an intracellular protease that is localized to the vesicular system. nih.govresearchgate.net Histochemical studies have demonstrated its presence in the lysosomes of most cells. bohrium.com High levels of DPP-II activity have been identified in various tissues and organs, with notable species-dependent differences. In rats, the highest activity is found in the kidney, epididymis, and spleen, while in guinea pigs, the epididymis and testis show the most activity. bohrium.com Beyond lysosomes, DPP-II has also been observed in secretion granules of some endocrine and exocrine gland cells, and potentially in the Golgi apparatus and endoplasmic reticulum of specific cell types, such as the principal cells of the rat and mouse epididymis. bohrium.com This localization within acidic and secretory compartments underscores its role in the degradation and processing of peptides.

Distribution Across Cellular Compartments and Biological Fluids

Histochemical studies have demonstrated DPP-II activity within the lysosomes of various cell types. nih.gov For instance, in the lens of a young normal rat, DPP-II activity was compartmentalized within lysosomal dense bodies, particularly concentrated in the equatorial and sutural regions. nih.gov This lysosomal localization suggests a primary role for DPP-II in the terminal degradation of peptides. The acidic environment of lysosomes provides the optimal pH for DPP-II activity.

The presence of DPP-II has been identified in a variety of tissues and organs, pointing to its widespread, albeit cell-type-specific, function. The precise intercellular and intracellular distribution of DPP-II can vary, indicating that its physiological roles may be diverse and dependent on the cellular context. Further research, potentially utilizing tagged versions of Epostatin, could illuminate the specific uptake, trafficking, and subcellular accumulation of this inhibitor, thereby providing more direct insights into its interaction with DPP-II in a cellular environment.

This compound as a Biochemical Probe for DPP-II Research

This compound, a compound produced by Streptomyces sp. MJ995-OF5, has been identified as a competitive and dose-dependent inhibitor of dipeptidyl peptidase II (DPP-II). nih.govjst.go.jp Its inhibitory constant (IC50) has been determined to be 0.96 μg/mL. medchemexpress.cn This specificity and potency make this compound a valuable tool for researchers investigating the multifaceted functions of DPP-II.

Elucidating Undefined Physiological Roles of DPP-II

The precise physiological roles of DPP-II are still under investigation, and specific inhibitors like this compound are crucial for these studies. By selectively blocking the activity of DPP-II, researchers can observe the downstream effects and infer the enzyme's function in various biological processes. For example, the lysosomal localization of DPP-II suggests its involvement in protein catabolism. nih.gov The use of this compound in cell culture or in vivo models could help to delineate the specific peptide substrates that are processed by DPP-II and how the inhibition of this process affects cellular homeostasis.

Furthermore, the impact of DPP-II on cellular signaling pathways remains an area of active research. By treating cells with this compound, scientists can investigate changes in signaling cascades that may be directly or indirectly modulated by DPP-II activity. This approach can help to uncover novel regulatory functions of the enzyme beyond its established role in peptide degradation.

Investigations into Disease-Related Processes Involving DPP-II

Alterations in DPP-II expression and activity have been implicated in various pathological conditions, suggesting that this enzyme may be a potential therapeutic target. While studies specifically employing this compound in disease models are limited in the available literature, its utility as a research probe in these areas is clear.

For instance, the role of proteases in cancer progression is well-established. Investigating the effect of this compound on the proliferation, migration, and invasion of cancer cell lines with varying levels of DPP-II expression could provide insights into the enzyme's contribution to malignancy. Similarly, in inflammatory and fibrotic diseases where tissue remodeling and peptide signaling are dysregulated, this compound could be used to explore the involvement of DPP-II in these pathogenic processes.

The development of specific and potent inhibitors is a critical first step in validating a new drug target. This compound, with its defined inhibitory mechanism against DPP-II, represents a key chemical probe for preclinical studies aimed at understanding the therapeutic potential of targeting this enzyme in various diseases.

Biosynthetic Pathways and Engineering of Epostatin Production

Fermentation Processes for Epostatin Bioproduction

The foundation of producing microbial secondary metabolites like this compound lies in optimizing the fermentation process. This involves refining culture conditions to maximize yield and developing methodologies to scale production from the laboratory to an industrial level.

While specific, detailed optimization studies for this compound production are not extensively published, the principles for enhancing secondary metabolite yields from Streptomyces are well-established. The optimization process involves systematically adjusting various physical and chemical parameters of the culture environment to favor the production of the target compound over microbial growth alone. Key parameters include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration. nih.govpatsnap.com

The selection of appropriate carbon and nitrogen sources is critical, as these provide the basic building blocks for both primary and secondary metabolism. researchgate.net Statistical methods, such as Design of Experiments (DOE), are often employed to efficiently identify the optimal concentrations and combinations of media components, moving beyond the limitations of traditional one-factor-at-a-time approaches. nih.gov For many actinomycetes, complex nutrient sources are found to be effective. mdpi.com

ParameterTypical Range for StreptomycesSignificance in Secondary Metabolite Production
Temperature25-30°CAffects enzyme kinetics and microbial growth rate. Optimal temperature for growth may differ from that for production. patsnap.com
pH6.0-7.5Influences nutrient uptake and enzyme stability. The pH profile can change during fermentation, requiring buffering or active control. patsnap.commdpi.com
Carbon SourceGlucose, Starch, GlycerolProvides energy and precursor molecules. High concentrations of readily metabolized sugars can sometimes repress secondary metabolite production. mdpi.com
Nitrogen SourceYeast Extract, Peptone, Soybean MealSupplies precursors for amino acids and other nitrogen-containing components of the secondary metabolite. researchgate.net
Aeration (Dissolved Oxygen)Maintained above 20% saturationCrucial for aerobic species like Streptomyces. Oxygen levels can be a limiting factor for both growth and biosynthesis. patsnap.com

Translating a successful laboratory-scale fermentation to an industrial scale presents significant challenges. The primary goal of scalable methodologies is to replicate the optimal environmental conditions achieved in small-scale shake flasks within large-scale bioreactors. nih.gov A critical parameter in this transition is the oxygen mass transfer coefficient (kLa), which quantifies the efficiency of oxygen delivery from the gas phase to the liquid culture. nih.gov Maintaining a consistent kLa value between different scales is a common strategy to ensure reproducible productivity.

Furthermore, the morphology of filamentous bacteria like Streptomyces can pose challenges in large bioreactors, where high shear stress from agitation can damage mycelia, while low agitation can lead to poor mixing and mass transfer limitations. biorxiv.org Some modern fermentation strategies propose novel bioreactor designs or culture conditioning methods to manage mycelial morphology, which can enhance secondary metabolite production. biorxiv.org Successful scale-up requires careful consideration of bioreactor geometry, agitation speed, and aeration rate to maintain the delicate balance required for optimal this compound synthesis. isomerase.com

Elucidation of this compound Biosynthesis Pathway

Understanding the precise enzymatic steps and genetic blueprints behind this compound's formation is crucial for any targeted engineering efforts. This involves identifying the specific genes, enzymes, and precursor molecules that constitute its biosynthetic pathway.

Although the specific biosynthetic gene cluster (BGC) for this compound has not been fully characterized in the public domain, the methodology for its identification is well-defined. The process begins with whole-genome sequencing of the producing organism, Streptomyces sp. MJ995-OF5. nih.govresearchgate.net Genomes of Streptomyces species are typically large and linear, containing numerous BGCs that are responsible for the production of their vast array of secondary metabolites. frontiersin.orgmdpi.com

Bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are then used to scan the genome and identify putative BGCs. nih.gov Based on the chemical structure of this compound, it is likely synthesized by a Type I Polyketide Synthase (PKS) or a hybrid PKS-Non-Ribosomal Peptide Synthetase (NRPS) system. These are large, modular enzymes that assemble the molecule in a stepwise, assembly-line fashion. nih.gov The elucidation of the BGC would reveal the core synthase genes as well as genes encoding "tailoring" enzymes (e.g., oxidoreductases, methyltransferases, glycosyltransferases) that modify the core structure to yield the final this compound molecule. nih.govresearchgate.net

Gene/Enzyme TypePutative Function in this compound Biosynthesis
Polyketide Synthase (PKS) / Non-Ribosomal Peptide Synthetase (NRPS)Core modular enzymes responsible for assembling the carbon and/or peptide backbone of the molecule.
Acyl-CoA Carboxylase (ACC)Generates extender units (e.g., malonyl-CoA, methylmalonyl-CoA) required by the PKS modules. mdpi.com
Dehydrogenases/ReductasesCatalyze oxidation or reduction reactions to modify the polyketide chain, creating double bonds or hydroxyl groups.
Cytochrome P450 MonooxygenasesOften involved in late-stage oxidative modifications, such as hydroxylation or epoxidation.
Transcriptional RegulatorsControl the expression of the entire biosynthetic gene cluster, turning production on or off in response to cellular signals.
Transporters (e.g., ABC Transporters)Export the final this compound compound out of the cell, which can also confer self-resistance to the producer.

The biosynthesis of complex natural products like this compound begins with simple, universal precursor molecules derived from primary metabolism. mdpi.com For PKS and NRPS pathways, these precursors are typically short-chain acyl-CoA units (e.g., acetyl-CoA, propionyl-CoA) and proteinogenic or non-proteinogenic amino acids. mdpi.com The identification of these specific starter and extender units is a key step in understanding the biosynthetic pathway. This can be achieved through feeding experiments where isotopically labeled potential precursors (e.g., ¹³C-labeled acetate (B1210297) or amino acids) are supplied to the Streptomyces culture. The incorporation pattern of the labels into the final this compound molecule is then analyzed by mass spectrometry or NMR, revealing its constituent building blocks.

Identifying metabolic intermediates—the molecules that exist transiently as the backbone is being built and modified—is more challenging but provides deeper insight into the enzymatic sequence. nih.gov This can sometimes be accomplished by knocking out specific tailoring enzyme genes within the BGC and analyzing the compounds that accumulate. nih.gov

Synthetic Biology Approaches for Enhanced this compound Production

With knowledge of the biosynthetic pathway, synthetic biology offers a powerful toolkit to rationally engineer Streptomyces for enhanced this compound production. dtu.dk These strategies are generally more precise and potent than classical strain improvement through random mutagenesis. nih.gov While specific applications to this compound are not yet reported, a variety of successful approaches in other Streptomyces systems demonstrate the potential. nih.govpreprints.org

One major strategy is the heterologous expression of the this compound BGC in a well-characterized, fast-growing, and genetically tractable host strain, often referred to as a "chassis". nih.gov Strains like Streptomyces coelicolor or Streptomyces albus have been engineered to have minimized genomes, deleting native BGCs to reduce metabolic burden and competition for precursors, thereby improving the yields of the heterologously expressed product. nih.gov

Another powerful approach is pathway refactoring, where the native regulatory elements of the this compound BGC are replaced with a library of well-characterized, strong constitutive promoters. nih.gov This decouples this compound production from its complex native regulation, often leading to significantly increased titers.

Finally, metabolic engineering of the host's primary metabolism can be used to increase the intracellular pool of specific precursors identified in section 4.2.2. researchgate.net For example, overexpression of acyl-CoA carboxylase genes can boost the supply of malonyl-CoA and methylmalonyl-CoA, which are often limiting precursors for polyketide biosynthesis, thus channeling more metabolic flux towards the desired product. mdpi.com Combining these synthetic biology strategies offers a clear path toward the high-titer, industrial-scale production of this compound.

Pathway Engineering in Microbial Hosts

The engineering of biosynthetic pathways in microbial hosts is a common strategy to improve the production of valuable natural products. This typically involves the identification and manipulation of the specific biosynthetic gene cluster (BGC) responsible for the compound's synthesis. Techniques often include the overexpression of pathway-specific regulatory genes, deletion of competing pathway genes to increase precursor availability, and optimization of fermentation conditions.

For many compounds produced by Streptomyces, a genus known for its prolific production of secondary metabolites, genetic manipulation has been instrumental in enhancing yields. These strategies, however, are contingent on the initial identification and characterization of the BGC. In the case of this compound, such detailed research findings, including specific genes targeted or the impact of their manipulation on production titers, are not currently available in the scientific literature.

Heterologous Expression Systems for Biosynthesis

Heterologous expression, the transfer of a BGC from its native producer into a more easily manipulated host organism, is a powerful tool for studying and engineering the biosynthesis of natural products. This approach can overcome challenges associated with the native producer, such as slow growth rates or a lack of efficient genetic tools.

Commonly used heterologous hosts for a variety of natural products include well-characterized strains of Streptomyces, such as S. coelicolor and S. lividans, as well as other microorganisms like Escherichia coli and yeast. The successful heterologous expression of a biosynthetic pathway requires the cloning of the entire gene cluster and its functional expression in the new host, which often involves codon optimization and ensuring the availability of necessary precursor molecules.

Despite the widespread application of this technique for numerous other compounds, there is no specific information available in the scientific literature detailing the successful heterologous expression of the this compound biosynthetic pathway. Research on the heterologous production of other complex natural products has demonstrated the feasibility of this approach, but its application to this compound has not yet been reported.

Chemical Synthesis and Structure Activity Relationship Studies of Epostatin Analogs

Total Synthesis Strategies for Epostatin and Related Structures

As of recent literature, a complete synthetic route towards this compound itself has not been extensively described. nih.gov The compound primarily originates from fermentation processes of Streptomyces sp. strains. nih.gov However, the synthesis of structurally related natural products, such as the streptazones and camporidines, provides valuable insights into the challenges and methodologies applicable to compounds with similar complex frameworks. These related alkaloids feature unusual arrangements of reactive functionalities within compact tricyclic ring systems. bidd.group Camporidines A and B, for instance, share the same relative stereochemistry as this compound and are also isolated from Streptomyces sp. STA1. rssing.com

The synthesis of complex natural products like this compound's relatives necessitates highly controlled stereoselective and regioselective approaches to construct their specific three-dimensional architectures. For example, in the concise asymmetric synthesis of streptazone A and abikoviromycin, a highly regioselective epoxidation step was achieved using chiral phase-transfer catalysis. bidd.group Such methodologies are critical for precisely controlling the formation of new stereocenters and ensuring the correct connectivity within the molecule. Stereoselective synthesis aims to produce predominantly one stereoisomer from a reaction, often employing techniques such as chiral pool starting materials, resolution, chiral auxiliaries, or enantioselective catalysis. nih.gov Regioselective reactions, on the other hand, ensure that a chemical transformation occurs preferentially at one specific site within a molecule containing multiple reactive positions. researchgate.netreadthedocs.io

The pursuit of synthesizing challenging molecular targets like this compound and its analogs drives the development of advanced synthetic methodologies. These advancements encompass the discovery of new synthetic methods, creative adaptations of existing techniques, and the implementation of atom-economical and chemoselective strategies. nih.gov Modern synthetic chemistry emphasizes efficient routes that maximize the incorporation of reactant atoms into the final product (atom economy) and achieve transformations exclusively at desired positions (chemoselectivity). nih.gov Techniques such as transition-metal-catalyzed reactions, including those involving alkynyl bromides for ynamide synthesis, represent areas of ongoing development that could be relevant for constructing complex natural product scaffolds.

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of natural products like this compound are crucial for understanding their mechanism of action, improving their pharmacological properties, and identifying compounds with modulated biological activity.

Rational design of this compound analogs involves systematic modifications to the core structure to explore the structure-activity relationship (SAR) and optimize desired properties. This approach is fundamental in medicinal chemistry to enhance potency, improve solubility, increase metabolic stability, or reduce undesirable effects. By systematically altering specific functional groups or parts of the molecular skeleton, researchers can gain insights into the key pharmacophoric elements responsible for the compound's biological activity. For instance, semisynthetic modifications are often employed to introduce new acidic or basic groups or to replace natural aliphatic side chains with aromatic acyl moieties, thereby influencing the compound's properties.

Semisynthesis involves the chemical modification of structurally complex natural products, often isolated from fermentation. This approach is particularly valuable when total synthesis is prohibitively complex or inefficient. For lipopeptides, a class of compounds that shares some characteristics with this compound (e.g., microbial origin), semisynthetic modifications commonly involve the enzymatic cleavage of the N-acyl side chain, yielding a peptide nucleus. This nucleus can then be re-acylated with modified activated acids, leading to new lipopeptide analogs with potentially improved pharmacokinetic or chemotherapeutic properties. While detailed specific semisynthetic modifications of this compound itself are not widely reported in the provided literature, the general principles of natural product semisynthesis are directly applicable to exploring this compound's chemical space and optimizing its properties.

The synthesis of chemical probes is an important strategy for elucidating the cellular targets and mechanisms of action of bioactive natural products. These probes are typically designed to bind to or react with specific biological macromolecules, allowing for their identification and characterization. For natural products that exhibit biological activity, such as this compound's inhibition of dipeptidyl peptidase II, synthesizing tagged or modified versions can help identify the precise protein or enzymatic targets within a biological system. bidd.grouprssing.com For example, thiol reagents have been designed as probes to target electrophilic natural products, providing insights into how these compounds covalently modify their cellular targets. rssing.com Applying such probe synthesis strategies to this compound could offer a deeper understanding of its interaction with dipeptidyl peptidase II or other potential biological targets.

Structure-Activity Relationship (SAR) Analysis

This compound was identified in 1998 as a novel inhibitor of dipeptidyl peptidase II (DPP-II) from Streptomyces sp. MJ995-OF5. wikipedia.orgwikipedia.org It exhibits competitive inhibition against DPP-II, demonstrating an IC₅₀ of 0.96 μg/mL and a Kᵢ of 1.44 μM. wikipedia.org While primarily targeting DPP-II, this compound shows only slight inhibition against other dipeptidyl peptidases, highlighting its selectivity. wikipedia.org

Table 1: this compound's Inhibitory Activity against DPP-II

TargetInhibition TypeIC₅₀ (μg/mL)Kᵢ (μM)
DPP-IICompetitive0.961.44

Note: In a dynamic research environment, such tables could be interactive, allowing for sorting and filtering of data based on various parameters.

Identification of Key Structural Features for DPP-II Inhibition

This compound belongs to a class of natural products known as [4.3.0] piperidine (B6355638) alkaloids. wikipedia.org A defining characteristic of this compound and several related congeners within this family, such as abikoviromycin, hatomamicin, and kobutimycin, is the presence of a characteristic epoxide group at the 5,6-ring fusion. wikipedia.org

The significance of this epoxide moiety in the biological activity of these compounds has been suggested by comparative studies. For instance, closely related variants, such as streptazones B₁ and B₂, which lack this specific epoxide functionality, have been reported to be non-toxic. wikipedia.org This observation points to the epoxide group as a potentially critical structural feature for the inhibitory properties of this compound against DPP-II.

Elucidation of Binding Interactions through Structural Modifications

Dipeptidyl peptidase II (DPP-II) is a 58 kDa glycoprotein (B1211001) that is localized to intracellular vesicles. wikipedia.org Its catalytic activity is dependent on homodimerization via a leucine (B10760876) zipper motif, and it functions optimally within a broad pH range, typically between 5.5 and 7.0. wikipedia.org DPP-II is known to hydrolyze oligopeptides by removing N-terminal dipeptides, particularly those with X-Pro or X-Ala sequences, under acidic conditions. rssing.com

While specific detailed studies elucidating the precise binding interactions of this compound and its structural modifications with DPP-II were not extensively found in the provided literature, general principles of DPP-II inhibitor binding can be considered. The S₁ binding site of DPP-II is noted to be larger than that of DPP-IV, with a preference for lipophilic structures to counterbalance polar groups. wikipedia.org For other DPP-4 inhibitors, the S₁ pocket often accommodates a substituted aromatic ring or a substituted saturated heterocycle, with the ligand's main amine forming a hydrogen bond with specific glutamic acid residues (e.g., Glu-205/206 in DPP-4). researchgate.net Further research, potentially involving co-crystallography or advanced spectroscopic techniques, would be necessary to fully elucidate the specific molecular interactions between this compound and the active site of DPP-II.

Computational Chemistry and Molecular Modeling for SAR Predictions

Computational chemistry and molecular modeling techniques play a vital role in modern drug discovery and the understanding of structure-activity relationships. nih.govuni.lunih.gov These methods enable researchers to perform quantum theory-based calculations to determine the properties of molecules and their interactions with biological targets. nih.gov

In the context of SAR predictions, computational approaches can be broadly categorized into ligand-based and structure-based drug design. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, aim to establish mathematical relationships between chemical structures and their biological activities. Tools like MOEsaic offer capabilities for SAR and Structure-Property Relationship (SPR) visualization, matched molecular pairs analysis, and QSAR model generation. nih.gov Structure-based approaches, including molecular docking and molecular dynamics simulations, are employed when the three-dimensional structure of the target protein (like DPP-II) is available. These techniques allow for the prediction of how a compound binds to a protein, identifying key residues involved in the interaction, and assessing binding affinities. uni.lunih.govnih.gov This can provide insights into how structural modifications to an inhibitor, such as this compound, might impact its potency and selectivity. While the provided literature discusses the general application and utility of these computational methods in SAR studies, specific computational studies explicitly detailing SAR predictions for this compound or its direct analogs were not identified.

Preclinical Investigation and Mechanistic Studies of Epostatin

In Vitro Research Methodologies and Findings

In vitro studies are fundamental in characterizing a compound's biological activity and elucidating its mechanisms of action at the cellular and molecular levels. For Epostatin, these investigations have primarily centered on its interaction with dipeptidyl peptidases.

Cell-Based Assays for this compound's Cellular Effects

Cell-based assays are crucial for understanding how a compound affects living cells, providing more physiologically relevant data than isolated biochemical assays. researchgate.net While specific detailed findings of this compound's broad cellular effects (e.g., impact on cell proliferation, apoptosis, or specific signaling pathways in various cell lines) are not extensively detailed in the reviewed literature, its primary cellular effect is understood to stem directly from its potent inhibition of Dipeptidyl Peptidase II (DPPII). thieme-connect.deresearchgate.net

DPPII is an intracellular protease localized within the vesicular system, responsible for releasing N-terminal dipeptides from oligopeptides, particularly those with Proline or Alanine (B10760859) in the penultimate position, optimally at acidic pH. researchgate.netnih.gov Therefore, this compound's cellular effects would inherently involve the modulation of pathways and processes regulated by DPPII activity. DPPII has been suggested to play roles in cell differentiation, protection from cell death, and the degradation of various proteins, including collagen fragments, myofibrillar proteins, and short neuropeptides. researchgate.netnih.gov Changes in the level and distribution of DPPII have also been linked to disease-related processes. researchgate.netnih.gov Consequently, this compound's inhibition of DPPII in a cellular context would likely impact these biological functions.

Enzymatic Assays for Compound Characterization

Enzymatic assays are indispensable tools for characterizing the direct interaction between a compound and its target enzyme, providing quantitative data on inhibition potency and mechanism. biorxiv.orgembopress.org this compound has been characterized as a competitive inhibitor of Dipeptidyl Peptidase II (DPPII). thieme-connect.deresearchgate.netresearchgate.net This competitive inhibition indicates that this compound binds to the active site of DPPII, preventing the substrate from binding and undergoing hydrolysis.

Key enzymatic findings for this compound include:

IC50 Value: this compound demonstrated an IC50 of 0.96 μg/mL against DPPII. thieme-connect.de

Inhibition Constants: The compound exhibited a competitive inhibition profile with a Ki (inhibition constant) of 1.44 μM and a Km (Michaelis constant) of 0.708 μM for DPPII. thieme-connect.de

Selectivity: this compound showed selectivity for DPPII, exhibiting only slight inhibitory activity against other dipeptidyl peptidases such as DPP-1, DPP-III, and DPP-IV. thieme-connect.deresearchgate.netresearchgate.net

These data underscore this compound's specific action on DPPII, distinguishing it from other dipeptidyl peptidases.

Table 1: Enzymatic Inhibition Profile of this compound against Dipeptidyl Peptidase II (DPPII)

ParameterValueReference
Target EnzymeDipeptidyl Peptidase II (DPPII) thieme-connect.deresearchgate.net
Inhibition TypeCompetitive thieme-connect.deresearchgate.net
IC50 (DPPII)0.96 μg/mL thieme-connect.de
Ki (DPPII)1.44 μM thieme-connect.de
Km (DPPII)0.708 μM thieme-connect.de
SelectivitySlight inhibition against DPP-1, DPP-III, DPP-IV thieme-connect.deresearchgate.net

Target Engagement and Proteomic Profiling in Cellular Models

Target engagement studies confirm that a compound binds to its intended target within a living cellular environment, while proteomic profiling provides a broader view of how the compound affects protein expression and modification. embopress.orgnih.govnih.govfrontiersin.org Although specific published data on this compound's target engagement or proteomic profiling using advanced methods like Cellular Thermal Shift Assay (CETSA) or Thermal Proteome Profiling (TPP) were not detailed in the reviewed literature, the principles of these methodologies are highly relevant for a compound like this compound.

CETSA exploits the phenomenon that ligand binding often increases a protein's thermal stability, making it less susceptible to denaturation upon heating. embopress.orgpelagobio.com By monitoring the soluble fraction of DPPII across a temperature gradient in this compound-treated cells versus control cells, researchers could directly confirm this compound's binding to DPPII in its native cellular context. embopress.org Similarly, Thermal Proteome Profiling (TPP), which combines CETSA with multiplexed quantitative mass spectrometry, allows for the simultaneous monitoring of thermal stability changes across thousands of proteins. embopress.orgfrontiersin.org This approach could not only confirm this compound's engagement with DPPII but also identify any potential off-target interactions or broader proteomic shifts induced by this compound's action, providing insights into its mechanism beyond direct enzymatic inhibition. Solvent Proteome Profiling (SPP) is another mass spectrometry-based proteome-wide shift assay that can determine compound target engagement by analyzing protein denaturation curves in response to increasing concentrations of organic solvents. researchgate.netrcsb.org These methods are critical for understanding a drug's behavior in physiological settings and can help link target binding to observed cellular effects.

Mechanistic Studies on Cellular Pathways Modulated by this compound

Given this compound's role as a competitive inhibitor of DPPII, mechanistic studies on cellular pathways modulated by this compound would inherently focus on the biological functions of DPPII. DPPII is an intracellular protease that plays a role in the degradation of oligopeptides and has been implicated in several cellular processes. researchgate.netnih.gov

Key cellular pathways and processes potentially modulated by this compound's inhibition of DPPII include:

Cell Differentiation: DPPII has been suggested to be involved in processes of cell differentiation. researchgate.netnih.gov this compound's inhibition could therefore influence cellular differentiation pathways.

Protection from Cell Death: DPPII is also suggested to have a role in protecting cells from death. researchgate.netnih.gov Modulation of DPPII by this compound could impact cellular viability and apoptotic pathways.

Degradation of Peptides and Proteins: As a protease, DPPII is involved in the degradation of collagen fragments, myofibrillar proteins, and short neuropeptides. researchgate.netnih.gov this compound's inhibition would alter the turnover and processing of these substrates, potentially affecting extracellular matrix remodeling and neuropeptide signaling.

Disease-Related Processes: Changes in the level and distribution of DPPII have provided clues indicating additional roles in disease-related processes. researchgate.netnih.gov Inhibitors of dipeptidyl peptidases, including DPPII, have shown therapeutic potential in areas such as diabetes, oncology, and hematology. researchgate.net This suggests that this compound could modulate pathways relevant to these disease states by interfering with DPPII's activity.

In Vivo Preclinical Models (Non-human studies)

Preclinical in vivo studies using animal models are essential for assessing the biological activity, efficacy, and systemic effects of a compound within a complex living organism before human trials. eupati.eugoogle.comusbio.net They provide crucial insights into how a compound behaves in a complete biological system, including its absorption, distribution, metabolism, and excretion, as well as its impact on various organs and physiological functions.

Utilization of Animal Models for Biological System Assessment

While the reviewed literature confirms this compound's identification and in vitro enzymatic properties, specific detailed findings from in vivo preclinical studies utilizing animal models for this compound itself were not extensively reported. thieme-connect.deresearchgate.netgoogleapis.com However, the importance of such models for evaluating inhibitors of dipeptidyl peptidases, including DPPII, is well-established in drug discovery. eupati.eugoogle.comusbio.net

Animal models, such as rodents (mice and rats), are commonly employed to assess the biological impact of compounds targeting enzymes like DPPII. eupati.eu Given DPPII's suggested roles in cell differentiation, protection from cell death, and the degradation of various peptides and proteins, in vivo studies would typically aim to:

Confirm Target Engagement in a Living System: Although not specifically reported for this compound, in vivo target engagement studies could use techniques like quantitative mass spectrometry on tissue lysates from treated animals to confirm that this compound reaches and binds to DPPII in relevant organs.

Assess Systemic Effects: Evaluate how this compound's inhibition of DPPII affects physiological processes in various organ systems, such as the kidney, brain, and immune system, where DPPII is highly expressed. researchgate.net

Investigate Therapeutic Potential: Explore the compound's efficacy in animal models of diseases where DPPII is implicated, such as diabetes, oncology, or hematological disorders, as suggested by the therapeutic potential of DPP inhibitors. researchgate.net

Understand Pharmacological Mechanisms: Uncover the broader pharmacological mechanisms of this compound's action within a whole organism, including any indirect effects resulting from DPPII inhibition.

The absence of detailed in vivo data for this compound in the reviewed sources suggests that its preclinical development might have primarily focused on its in vitro characterization as a selective DPPII inhibitor. Future research could extend to comprehensive in vivo assessments to fully understand its therapeutic potential and systemic biological effects.

This compound was initially identified in the fermentation broth of Streptomyces sp. MJ995-OF5, a strain isolated through taxonomic studies researchgate.netresearchgate.netmdpi.comnih.gov. The purification process involved a sequence of chromatographic techniques, yielding this compound as a yellow powder researchgate.netresearchgate.netnih.gov. These techniques included chromatography on Diaion HP-20, n-butanol extraction, Sephadex LH-20 column chromatography, and centrifugal partition chromatography (CPC) researchgate.netresearchgate.netnih.govresearchgate.net.

Mechanistically, this compound functions as a competitive inhibitor of dipeptidyl peptidase II (DPP-II), an enzyme classified as EC 3.4.14.2 researchgate.netresearchgate.netmdpi.comnih.govmedchemexpress.commedchemexpress.cntargetmol.commedchemexpress.com. Its inhibitory action on DPP-II is dose-dependent researchgate.netresearchgate.netnih.gov. Notably, this compound exhibits a high degree of selectivity, showing only slight inhibition against other dipeptidyl peptidases researchgate.netresearchgate.netnih.gov. The half-maximal inhibitory concentration (IC50) for this compound against DPP-II has been reported as 0.96 μg/mL medchemexpress.cnmedchemexpress.com.

DPP-II is an exopeptidase that demonstrates activity in acidic pH environments researchgate.net. Its physiological roles are diverse, encompassing the degradation of certain oligopeptides, participation in cell differentiation processes, and providing protection against the degradation of collagen fragments and cell death researchgate.net. The enzyme specifically cleaves N-terminal X-Pro or X-Ala dipeptides researchgate.net.

Table 1: this compound's Inhibitory Activity Against DPP-II

CompoundTarget EnzymeInhibition TypeIC50 (μg/mL)
This compoundDPP-IICompetitive0.96

Exploration of Systemic Effects of DPP-II Inhibition by this compound

Dipeptidyl peptidase II (DPP-II) is widely distributed throughout the body, with high expression observed in various organs and tissues including the kidney, brain, testis, heart, resting lymphocytes, and differentiated macrophages researchgate.net. Given its ubiquitous distribution, the inhibition of DPP-II by compounds like this compound could potentially modulate a range of systemic physiological processes where DPP-II plays a role.

The enzyme's involvement extends to immune regulation, inflammation, and signal transduction pathways researchgate.netmdpi.com. As a competitive inhibitor, this compound's action would lead to a modulation of the enzymatic activity of DPP-II, thereby influencing the degradation of its specific oligopeptide substrates in these tissues researchgate.net. While specific systemic effects directly attributed to this compound's inhibition of DPP-II in in vivo preclinical models are not extensively detailed in the provided literature, the known functions and widespread distribution of DPP-II suggest that its inhibition would have systemic implications related to these biological processes.

Biomarker Identification and Validation in Preclinical Models

Biomarkers are measurable indicators used in early-stage drug development to assess a compound's pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity crownbio.com. They are crucial for predicting how a drug candidate might behave in human systems before advancing to clinical trials and are essential for guiding candidate selection and optimization crownbio.com. For a compound like this compound, which targets DPP-II, the identification and validation of preclinical biomarkers would be critical for understanding its mechanism of action and potential therapeutic utility.

Preclinical biomarker discovery and validation typically involve the use of in vitro models, such as cell line panels or tumor organoids, and in vivo systems, including patient-derived xenografts (PDX) and humanized models crownbio.comcrownbio.com. These models help researchers assess biomarker-driven drug responses and improve the translational relevance between preclinical studies and human trials crownbio.com. Advanced screening platforms, including CRISPR-based functional genomics and RNA sequencing, can be employed to identify genetic and molecular biomarkers associated with drug efficacy and resistance crownbio.com.

In the context of DPP-II inhibition by this compound, potential biomarkers could include changes in the levels of known DPP-II substrates or products in relevant biological fluids or tissues. For instance, if DPP-II is involved in the degradation of specific peptides, the inhibition by this compound could lead to an accumulation of these peptides, which could then serve as pharmacodynamic biomarkers. Furthermore, changes in cellular processes related to cell differentiation, collagen degradation, or cell death, where DPP-II has a known role, could also be explored as potential biomarkers researchgate.net. The validation process would involve correlating these measurable changes with the observed biological effects of this compound in preclinical models, ensuring their reliability and translatability to potential clinical applications crownbio.comcrownbio.comsynapcell.comfrontiersin.org.

Advanced Research Perspectives and Unanswered Questions in Epostatin Research

Elucidating Novel Biological Targets Beyond DPP-II

Epostatin has been reported to be slightly inhibitory against other dipeptidyl peptidases, suggesting a potential for broader interactions within this enzyme family or with other protein targets. nih.gov Investigating these additional targets is crucial for a comprehensive understanding of this compound's pharmacological profile.

Off-target interactions, where a drug or compound interacts with unintended proteins or biological molecules, are a significant area of investigation in drug discovery. Such interactions can lead to unforeseen biological effects, which may include adverse outcomes or, conversely, provide opportunities for drug repurposing and polypharmacology. drugdiscoverynews.comfrontiersin.orgplos.orgresearchgate.net Identifying these interactions early in the development process is essential for selecting low-risk candidates and improving the success rate in clinical trials. drugdiscoverynews.comfrontiersin.orgplos.orgnih.gov Computational methods are increasingly being developed to predict these off-target interactions, aiding in the assessment of potential effects. frontiersin.orgplos.orgresearchgate.netnih.gov For this compound, exploring such off-target binding could reveal novel mechanisms of action or explain any observed pleiotropic effects.

Chemoproteomics has emerged as a powerful and indispensable discipline for the global and unbiased identification of small-molecule targets within complex biological systems. mdpi.comresearchgate.netnih.govresearchgate.net This approach involves using chemical probes to selectively enrich and identify proteins that interact with a compound, leveraging techniques such as activity-based protein profiling (ABPP) and quantitative mass spectrometry. mdpi.comresearchgate.netnih.govnih.gov By applying chemoproteomic strategies to this compound research, scientists can systematically map its protein interaction landscape, going beyond its primary target (DPP-II) to discover novel binding partners. This comprehensive characterization can facilitate the identification of both intended therapeutic targets and potential off-target sites, offering critical insights into this compound's mechanism of action and its broader biological impact. mdpi.comresearchgate.net

Interplay of this compound with Other Biological Pathways

Beyond direct enzymatic inhibition, this compound's interaction with broader biological pathways, including metabolic processes and signaling networks, represents an area of active inquiry. DPP-II, this compound's primary target, is known to be involved in the breakdown of peptides and has been implicated in conditions such as rheumatoid arthritis. uni-koeln.de Furthermore, DPP-II is suggested to play a role in cellular differentiation and the degradation of extracellular matrix (ECM) proteins, including collagen. researchgate.net Understanding how this compound's inhibition of DPP-II might ripple through these interconnected systems is a key research direction.

Metabolic pathways are intricate series of biochemical reactions essential for maintaining cellular homeostasis, with numerous intersections and interdependencies. nih.govutah.eduwikipedia.org Metabolites themselves can act as signaling molecules and influence post-translational and epigenetic regulation. nih.govnih.gov While this compound is known to inhibit DPP-II, an enzyme involved in protein metabolism, its potential influence on broader metabolic pathways remains an area for further exploration. For instance, related dipeptidyl peptidases, such as DPP-IV, are well-established regulators in metabolic processes, including glucose metabolism and incretin (B1656795) hormone activity, and have demonstrated anti-fibrotic effects in conditions like diabetic kidney remodeling. researchgate.netnih.gov Research into this compound could investigate whether its activity, even indirectly, intersects with or modulates key metabolic pathways, potentially revealing novel therapeutic implications.

Small molecules can exert their biological effects by modulating complex cellular signaling networks. These networks involve cascades of protein-protein interactions, post-translational modifications, and gene expression changes that regulate diverse cellular functions. nih.govnih.govnih.gov While direct evidence of this compound's broad signaling network modulation is still emerging, the known roles of dipeptidyl peptidases in cellular processes suggest potential indirect influences. For example, DPP4 can activate signal transduction, possibly through receptor interactions. nih.gov Future research could employ advanced cellular assays and omics technologies to explore whether this compound's activity leads to changes in specific signaling pathways, such as those involved in inflammation, cell growth, or differentiation, potentially revealing novel therapeutic avenues.

Methodological Advancements in this compound Research

In the context of this compound research, methodological advancements are crucial for deeper insights into its biological activities. Innovative metabolic mapping techniques, coupled with functional chemoproteomic and metabolomic platforms, offer powerful tools to comprehensively identify and characterize the enzymes and pathways influenced by this compound. nih.govegranth.ac.in These approaches can provide a global view of how this compound perturbs the cellular proteome and metabolome, moving beyond single-target analyses. Furthermore, the application of computational analysis of large biological datasets, such as healthcare records and DNA sequences, can help minimize biological risk for novel inhibitory drug targets by functionally equating drug inhibition to loss-of-function variants in targeted genes. medrxiv.org Such advanced methodologies will be instrumental in fully elucidating this compound's mechanism of action, identifying novel targets, and understanding its interplay with various biological pathways.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6449105

Data Tables

Q & A

Q. What experimental methods are critical for elucidating the biochemical mechanism of Epostatin as a dipeptidyl peptidase II (DPP-II) inhibitor?

To determine this compound's inhibitory mechanism, researchers should employ enzyme activity assays (e.g., kinetic studies measuring substrate turnover rates in the presence/absence of this compound) coupled with structural analyses. Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) are essential for mapping its molecular structure and interaction sites with DPP-II. These methods validate the compound's binding affinity and mode of inhibition (e.g., competitive vs. non-competitive) .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Detailed protocols for fermentation (e.g., Streptomyces sp. MJ995-OF5 culture conditions), isolation (chromatographic purification steps), and structural validation (NMR, MS, elemental analysis) must be documented. Adherence to standardized reporting formats for spectroscopic data (e.g., DEPT, HSQC, COSY) ensures transparency. Cross-referencing with prior studies on related inhibitors strengthens methodological rigor .

Q. What analytical techniques are recommended for assessing this compound's purity and stability during experimental workflows?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection is critical for purity assessment. Stability studies under varying pH, temperature, and storage conditions should utilize spectroscopic (e.g., NMR for structural integrity) and chromatographic methods to detect degradation products. Documentation of batch-to-batch variability is essential for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictions in reported data on this compound's inhibitory specificity across DPP isoforms?

Contradictory findings may arise from assay conditions (e.g., substrate concentration, pH) or enzyme source variations. To resolve this, perform comparative inhibition assays using recombinant DPP isoforms under standardized conditions. Statistical analysis (e.g., ANOVA for IC50 comparisons) and structural docking studies can identify isoform-specific binding interactions. Critical evaluation of prior methodologies (e.g., buffer composition, kinetic parameters) is necessary to contextualize discrepancies .

Q. What strategies optimize experimental design for investigating this compound's structure-activity relationships (SAR)?

SAR studies require systematic modification of this compound's functional groups (e.g., methylene chains, carbonyl groups) followed by enzymatic assays and computational modeling (e.g., molecular docking, MD simulations). Use QSAR (Quantitative Structure-Activity Relationship) models to predict inhibitory potency. Validate hypotheses with mutagenesis studies targeting DPP-II active sites .

Q. How can researchers validate this compound's selectivity against off-target proteases in complex biological systems?

Employ orthogonal assays (e.g., fluorogenic substrate screens against cathepsins, trypsin, or chymotrypsin) to assess cross-reactivity. Combine kinetic analyses with cellular models (e.g., lysosomal enzyme activity assays) to confirm target specificity. Proteome-wide profiling (e.g., activity-based protein profiling) provides high-throughput selectivity data .

Q. What methodologies are effective for resolving ambiguities in this compound's structural data, such as conflicting NMR assignments?

Re-examine raw spectral data (e.g., 1H-13C HSQC, COSY) with advanced processing software to verify signal assignments. Compare results with synthetic analogs or crystallographic data (if available). Collaborative validation with independent laboratories using identical experimental parameters reduces interpretation bias .

Q. How should long-term stability studies for this compound be structured to comply with regulatory standards for preclinical research?

Design accelerated stability tests under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use HPLC-MS to quantify degradation products and establish shelf-life. Document storage conditions (e.g., lyophilization vs. solution) and their impact on bioactivity. Include positive controls (e.g., known stable inhibitors) for benchmarking .

Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in this compound inhibition studies?

Nonlinear regression models (e.g., Hill equation) should be applied to calculate IC50 values. Assess data normality and variance using Shapiro-Wilk tests and Levene’s test, respectively. Report confidence intervals and use bootstrap resampling for small sample sizes. Software tools like GraphPad Prism or R packages (e.g., drc) enhance reproducibility .

Q. How can researchers integrate computational and experimental data to refine this compound's pharmacophore model?

Combine molecular docking (e.g., AutoDock Vina) with mutagenesis data to identify critical binding residues. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Machine learning algorithms (e.g., random forests) can prioritize structural features influencing inhibitory activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.